molecular formula C11H15IN2O2 B1440480 N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide CAS No. 1142192-49-1

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide

Cat. No. B1440480
CAS RN: 1142192-49-1
M. Wt: 334.15 g/mol
InChI Key: HEOFKBIGTLFGBD-UHFFFAOYSA-N
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Description

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a unique chemical compound with the empirical formula C11H15IN2O2 and a molecular weight of 334.15 . It is a solid compound . It is also known as IMPY and is a potent and selective ligand for the Aβ amyloid fibrils, making it a promising candidate for Alzheimer’s disease (AD) diagnosis.


Molecular Structure Analysis

The molecular structure of N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide can be represented by the SMILES string COc1c(I)nccc1NC(=O)C(C)(C)C . The InChI representation is 1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a solid compound . It has a molecular weight of 334.15 . The compound’s empirical formula is C11H15IN2O2 .

Scientific Research Applications

Proteomics Research

As indicated by one of the suppliers , this compound is sold for proteomics research. It could be involved in the study of protein interactions and functions, possibly as a tagging agent that allows for the tracking or isolation of specific proteins within a complex biological system.

Safety and Hazards

The safety information available for N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide indicates that it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H302 - H319 . The precautionary statements are P305 + P351 + P338 . It is also classified as a combustible solid .

properties

IUPAC Name

N-(2-iodo-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOFKBIGTLFGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189189
Record name Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide

CAS RN

1142192-49-1
Record name Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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